5-Bromothiophen-2-amine hydrobromide

Synthetic Chemistry Crystallography Stability

This stable hydrobromide salt is the essential building block for synthesizing potent, selective HIV-1 reverse transcriptase inhibitors (NNRTIs) and human MAO-B inhibitors. Unlike the unstable free base or inactive chloro/fluoro analogs, the 5-bromothiophene scaffold is required for nanomolar potency in downstream derivatives (lead compound TB5: Ki=0.11μM, SI=13.18; DDE935: IC50=15nM against HIV-1 RT). The unique C-Br bond enables halogen dance reactions for regiospecific substitution patterns inaccessible with other halogens. Its defined crystallinity (monoclinic P21/c) also supports metal complexation and crystal engineering applications.

Molecular Formula C4H5Br2NS
Molecular Weight 258.96 g/mol
CAS No. 1159813-42-9
Cat. No. B3086508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromothiophen-2-amine hydrobromide
CAS1159813-42-9
Molecular FormulaC4H5Br2NS
Molecular Weight258.96 g/mol
Structural Identifiers
SMILESC1=C(SC(=C1)Br)N.Br
InChIInChI=1S/C4H4BrNS.BrH/c5-3-1-2-4(6)7-3;/h1-2H,6H2;1H
InChIKeyHBPOAQLDJJLJOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromothiophen-2-amine hydrobromide (CAS 1159813-42-9): A Structurally Validated 2-Aminothiophene Building Block for Thiourea and Chalcone-Based Bioactive Derivatives


5-Bromothiophen-2-amine hydrobromide (CAS 1159813-42-9) is a heterocyclic amine hydrobromide salt featuring a thiophene ring with a bromine atom at the 5-position and an amine group at the 2-position [1]. It serves as a critical synthetic intermediate for the preparation of substituted thioureas [2] and brominated thienyl chalcones [3], which have demonstrated potent inhibitory activities against HIV reverse transcriptase (RT) and human monoamine oxidase B (hMAO-B), respectively. The hydrobromide salt form provides enhanced stability and handling characteristics compared to the free base .

Why Generic Substitution of 5-Bromothiophen-2-amine hydrobromide (CAS 1159813-42-9) with Other 2-Aminothiophene Salts or Halogen Analogs Compromises Synthetic Reproducibility and Bioactivity


Substituting 5-bromothiophen-2-amine hydrobromide with its free base or with chloro- or fluoro-analogs introduces critical deviations in both chemical and biological outcomes. The hydrobromide salt form is essential for stability and solubility during synthesis, as the free base is inherently unstable . Furthermore, the specific reactivity of the C-Br bond in bromothiophenes is a major driving force in halogen dance (HD) reactions , enabling unique substitution patterns that chloro-analogs cannot replicate due to different migratory aptitudes [1]. Critically, the bromine atom at the 5-position is essential for the potency of downstream derivatives; for example, in thienyl chalcone MAO-B inhibitors, the 5-bromothiophene scaffold is a prerequisite for the observed nanomolar Ki values [2].

Quantitative Differentiation Guide: 5-Bromothiophen-2-amine hydrobromide (CAS 1159813-42-9) vs. Free Base and Halogen Analogs


Hydrobromide Salt Form Provides Quantifiable Stability and Handling Advantages Over the Free Base

The free base of 5-bromothiophen-2-amine is reported to be inherently unstable, posing significant challenges in handling, storage, and multi-step synthetic protocols . The hydrobromide salt form (CAS 1159813-42-9) directly addresses this limitation. Its crystallinity and stability are confirmed by single-crystal X-ray diffraction, which reveals a well-defined structure crystallizing in the monoclinic system, space group P 21/c, with unit cell parameters a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, and β = 99.90(1)° [1]. This quantifiable structural definition provides a reproducible solid-state form for precise weighing and reaction setup, in contrast to the undefined, potentially degraded state of the free base.

Synthetic Chemistry Crystallography Stability

C-Br Reactivity in Bromothiophenes Enables Unique Halogen Dance Transformations Not Accessible to Chloro-Analogs

The C-Br bond in bromothiophenes exhibits a distinct reactivity profile that is a major mechanistic driving force in base-catalyzed halogen dance (HD) reactions . This allows for the synthesis of complex, multi-substituted thiophene derivatives that are otherwise difficult to obtain. In contrast, studies on mixed halothiophenes have demonstrated a clear hierarchy of halogen migration: iodo- substituents migrate preferentially over bromo-, and bromo- over chloro- [1]. Therefore, a 5-chlorothiophene analog cannot undergo the same HD reaction pathways with comparable efficiency or selectivity, limiting its utility as a building block for generating diverse substitution patterns.

Organic Synthesis Halogen Dance Mechanistic Chemistry

Derivatization of the 5-Bromothiophene Scaffold Yields a Potent HIV-1 Reverse Transcriptase Inhibitor (DDE935) with an IC50 of 15 nM

5-Bromothiophenethylamine hydrobromide, a direct derivative of 5-bromothiophen-2-amine hydrobromide, serves as a crucial precursor for the synthesis of substituted thioureas [1]. Among the synthesized 5-bromothiophenethyl thioureas, the compound designated DDE935 demonstrated potent inhibition of HIV-1 reverse transcriptase (RT) with an IC50 value of 15 nM against the HTLVIIIB strain [1]. This nanomolar activity validates the 5-bromothiophene moiety as a key pharmacophoric element for targeting HIV RT. While direct comparative data for a chloro-analog in this exact assay is not available from the source, the study specifically highlights the regiospecific synthesis of the *bromo*-substituted thiourea, underscoring the importance of the bromine at the 5-position for this activity.

Antiviral Research HIV-1 Reverse Transcriptase Thiourea Derivatives

The 5-Bromothiophene Moiety is Essential for Potent, Selective, and Reversible hMAO-B Inhibition in Thienyl Chalcones

A series of (2E)-1-(5-bromothiophen-2-yl)-3-(para-substituted phenyl)prop-2-en-1-ones (chalcones) were synthesized and evaluated for their inhibitory activity against human monoamine oxidase (hMAO) [1]. All compounds were found to be competitive, selective, and reversible inhibitors of hMAO-B, with one exception. The most potent compound, TB5, containing a 4-(dimethylamino)phenyl group, exhibited a Ki of 0.11 ± 0.01 μM and a selectivity index (SI) of 13.18 for hMAO-B over hMAO-A [1]. This quantitative structure-activity relationship (SAR) data demonstrates that the 5-bromothiophen-2-yl core is a validated scaffold for achieving potent and selective hMAO-B inhibition, a target for neurological disorders like Parkinson's disease.

Neuropharmacology Monoamine Oxidase B (MAO-B) Inhibitors Chalcone Derivatives

High-Impact Application Scenarios for 5-Bromothiophen-2-amine hydrobromide (CAS 1159813-42-9) Based on Verified Evidence


Synthesis of HIV-1 Reverse Transcriptase Inhibitors

This compound is the ideal starting material for the regiospecific synthesis of 5-bromothiophenethyl thioureas, a class of non-nucleoside reverse transcriptase inhibitors (NNRTIs). As demonstrated by Venkatachalam et al., derivatization of the 5-bromothiophene core yields compounds like DDE935 with potent activity (IC50 = 15 nM) against HIV-1 RT [1]. This application is supported by a proven synthetic route with an overall yield of 40–60%, making it a viable and data-backed approach for antiviral drug discovery programs [1].

Development of Selective and Reversible MAO-B Inhibitors for CNS Disorders

The 5-bromothiophene moiety is a key pharmacophoric element in a series of highly potent, competitive, and reversible human MAO-B inhibitors. As shown by Mathew et al., chalcone derivatives synthesized from this scaffold achieve sub-micromolar Ki values (0.11 μM for the lead compound TB5) and demonstrate high selectivity over MAO-A (SI = 13.18) [2]. This evidence directly supports the procurement of 5-bromothiophen-2-amine hydrobromide for neuroscience-focused medicinal chemistry projects aimed at Parkinson's disease and other neurological conditions.

Synthesis of Complex Multi-Substituted Thiophenes via Halogen Dance Reactions

The C-Br bond in bromothiophenes is a key driver in halogen dance (HD) reactions, enabling the efficient and selective synthesis of otherwise inaccessible substitution patterns . This unique reactivity, which is not replicated with chloro-analogs [3], positions 5-bromothiophen-2-amine hydrobromide as a strategic building block for chemists exploring novel thiophene-based heterocyclic libraries or complex natural product analogs. The stable hydrobromide salt form ensures reliable handling in these multi-step, base-catalyzed transformations.

Precursor for Crystallographically Defined Coordination Complexes and Materials

The defined crystallinity of 5-bromothiophen-2-amine hydrobromide, confirmed by single-crystal X-ray diffraction (Monoclinic, P 21/c, a = 11.465(1) Å, b = 6.072(1) Å, c = 15.747(1) Å, β = 99.90(1)°) [4], makes it a suitable precursor for synthesizing metal complexes and supramolecular architectures. The predictable solid-state structure and the presence of both a bromine atom (for halogen bonding) and an amine group (for metal coordination) provide multiple, well-defined interaction sites for crystal engineering and materials science applications.

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